molecular formula C13H14BrN3O3 B15210534 5-Bromo-L-tryptophylglycine CAS No. 918957-45-6

5-Bromo-L-tryptophylglycine

Cat. No.: B15210534
CAS No.: 918957-45-6
M. Wt: 340.17 g/mol
InChI Key: SIQCMCYGZGPDGX-JTQLQIEISA-N
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Description

(S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid is a synthetic compound that features an indole moiety, a bromine atom, and an amino acid derivative. Compounds with indole structures are often of interest due to their biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid typically involves multi-step organic synthesis. A common approach might include:

    Bromination: Introduction of the bromine atom to the indole ring.

    Amidation: Formation of the amide bond between the indole derivative and an amino acid.

    Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the bromine atom or the amide group.

    Substitution: Nucleophilic substitution reactions might occur at the bromine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an indole-3-carboxylic acid derivative, while reduction could produce a debrominated or deaminated product.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid could be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.

Biology

Biologically, compounds with indole structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive roles.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases, particularly those involving the central nervous system or cancer.

Industry

Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or as a research chemical.

Mechanism of Action

The mechanism of action for (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The bromine atom might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    5-Bromoindole: A simpler brominated indole derivative.

    Tryptophan: An essential amino acid with an indole side chain.

Uniqueness

(S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid is unique due to its specific combination of an indole ring, bromine atom, and amino acid moiety, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

918957-45-6

Molecular Formula

C13H14BrN3O3

Molecular Weight

340.17 g/mol

IUPAC Name

2-[[(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C13H14BrN3O3/c14-8-1-2-11-9(4-8)7(5-16-11)3-10(15)13(20)17-6-12(18)19/h1-2,4-5,10,16H,3,6,15H2,(H,17,20)(H,18,19)/t10-/m0/s1

InChI Key

SIQCMCYGZGPDGX-JTQLQIEISA-N

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)NCC(=O)O)N

Origin of Product

United States

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